molecular formula C15H19ClO5 B7816615 7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one CAS No. 924860-66-2

7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one

Cat. No.: B7816615
CAS No.: 924860-66-2
M. Wt: 314.76 g/mol
InChI Key: KHGDJDVSCPSGQH-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by the presence of a chloromethyl group and three ethoxy groups attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one typically involves the chloromethylation of a benzofuran derivative. One common method is the reaction of 4,5,6-triethoxy-2-benzofuran-1(3H)-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

    Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one: Similar structure but with methoxy groups instead of ethoxy groups.

    7-(bromomethyl)-4,5,6-triethoxy-2-benzofuran-1(3H)-one: Bromine atom instead of chlorine.

    7-(chloromethyl)-4,5,6-triethoxy-2-benzothiophene-1(3H)-one: Sulfur atom replacing the oxygen in the benzofuran ring.

Uniqueness

7-(Chloromethyl)-4,5,6-triethoxyisobenzofuran-1(3H)-one is unique due to the combination of its chloromethyl and triethoxy groups, which confer specific reactivity and potential biological activity. The presence of three ethoxy groups may enhance its solubility and interaction with biological membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(chloromethyl)-4,5,6-triethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO5/c1-4-18-12-9(7-16)11-10(8-21-15(11)17)13(19-5-2)14(12)20-6-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGDJDVSCPSGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C2=C1COC2=O)CCl)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205685
Record name 7-(Chloromethyl)-4,5,6-triethoxy-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924860-66-2
Record name 7-(Chloromethyl)-4,5,6-triethoxy-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924860-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Chloromethyl)-4,5,6-triethoxy-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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